molecular formula C21H29N3O5 B12168654 Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12168654
M. Wt: 403.5 g/mol
InChI Key: OUDHUGNGFQDSDS-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Methoxyphenyl Group:

    Formation of the Piperazine Ring: The piperazine ring is introduced through a reaction involving a suitable diamine and a carbonyl compound.

    Final Coupling: The final step involves coupling the piperazine ring with the pyrrolidinone moiety, typically through a carbamate formation reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to the presence of the methoxyphenyl group and the pyrrolidinone moiety. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. The methoxyphenyl group can enhance binding affinity and specificity, while the pyrrolidinone moiety can introduce additional functional groups for further chemical modifications.

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl 4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-10-8-22(9-11-23)19(26)15-12-18(25)24(14-15)16-6-5-7-17(13-16)28-4/h5-7,13,15H,8-12,14H2,1-4H3

InChI Key

OUDHUGNGFQDSDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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